molecular formula C16H23Cl2NO2 B5070326 1-[2-[2-(2,5-Dichlorophenoxy)ethoxy]ethyl]-4-methylpiperidine

1-[2-[2-(2,5-Dichlorophenoxy)ethoxy]ethyl]-4-methylpiperidine

Cat. No.: B5070326
M. Wt: 332.3 g/mol
InChI Key: PANUWMAXRLNGBO-UHFFFAOYSA-N
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Description

1-[2-[2-(2,5-Dichlorophenoxy)ethoxy]ethyl]-4-methylpiperidine is a chemical compound with a complex structure, characterized by the presence of dichlorophenoxy and piperidine groups

Properties

IUPAC Name

1-[2-[2-(2,5-dichlorophenoxy)ethoxy]ethyl]-4-methylpiperidine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23Cl2NO2/c1-13-4-6-19(7-5-13)8-9-20-10-11-21-16-12-14(17)2-3-15(16)18/h2-3,12-13H,4-11H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PANUWMAXRLNGBO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1)CCOCCOC2=C(C=CC(=C2)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23Cl2NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[2-[2-(2,5-Dichlorophenoxy)ethoxy]ethyl]-4-methylpiperidine typically involves the reaction of 2,5-dichlorophenol with ethylene oxide to form 2-(2,5-dichlorophenoxy)ethanol. This intermediate is then reacted with 1-(2-chloroethyl)-4-methylpiperidine under basic conditions to yield the final product. The reaction conditions often include the use of solvents such as methanol or ethanol and catalysts like sodium hydroxide.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the careful control of reaction conditions to ensure high yield and purity. Techniques such as distillation and crystallization are employed to purify the final product.

Chemical Reactions Analysis

Types of Reactions

1-[2-[2-(2,5-Dichlorophenoxy)ethoxy]ethyl]-4-methylpiperidine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or amines.

    Substitution: The dichlorophenoxy group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide are employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

1-[2-[2-(2,5-Dichlorophenoxy)ethoxy]ethyl]-4-methylpiperidine has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or analgesic effects.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-[2-[2-(2,5-Dichlorophenoxy)ethoxy]ethyl]-4-methylpiperidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity or modulate receptor function, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 1-[2-[2-(2,4-Dichlorophenoxy)ethoxy]ethyl]-4-methylpiperidine
  • 1-[2-[2-(2,3-Dichlorophenoxy)ethoxy]ethyl]-4-methylpiperidine

Uniqueness

1-[2-[2-(2,5-Dichlorophenoxy)ethoxy]ethyl]-4-methylpiperidine is unique due to the specific positioning of the dichlorophenoxy group, which can influence its reactivity and interaction with biological targets. This structural uniqueness may result in distinct chemical and biological properties compared to similar compounds.

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